Introduction: Unveiling a Key Quaternary Ammonium Compound
Introduction: Unveiling a Key Quaternary Ammonium Compound
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyldimethylundecylammonium Chloride
Benzyldimethylundecylammonium chloride is a member of the benzalkonium chloride (BAC) family of quaternary ammonium compounds (QACs), a class of cationic surfactants renowned for their broad-spectrum antimicrobial efficacy.[1] Structurally, it is an organic salt composed of a permanently charged quaternary ammonium cation and a chloride anion.[2] The cation features a central nitrogen atom covalently bonded to four distinct groups: a benzyl group, two methyl groups, and a long-chain undecyl (C11) alkyl group. This amphipathic structure, possessing both a hydrophilic (the charged nitrogen head) and a hydrophobic (the alkyl and benzyl groups) region, is fundamental to its surface-active properties and its primary mechanism of antimicrobial action.[3]
This guide offers a comprehensive exploration of the chemical and physical properties of benzyldimethylundecylammonium chloride, its synthesis, mechanism of action, analytical methodologies, and key applications. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile compound.
Physicochemical Properties
The physical and chemical characteristics of benzyldimethylundecylammonium chloride dictate its behavior in various formulations and its interaction with biological systems. It typically appears as a colorless or yellowish powder or a gummy solid with a characteristic aromatic odor and bitter taste. Its high solubility in water is a key attribute for its use in aqueous disinfectant and preservative solutions.
Table 1: Physicochemical Data for Benzyldimethylundecylammonium Chloride and Related Compounds
| Property | Value/Description | Reference |
| IUPAC Name | benzyl-dimethyl-undecylazanium chloride | N/A |
| Molecular Formula | C₂₀H₃₆ClN | |
| Molecular Weight | 326.0 g/mol | |
| Appearance | Colorless or yellowish powder or gummy amber solid. | |
| Odor | Aromatic. | |
| Solubility | High solubility in water. | |
| Classification | Cationic Surfactant, Quaternary Ammonium Compound.[3] | [3] |
| pH (10 g/L solution) | 6-8 (for general alkylbenzyldimethylammonium chloride).[4] | [4] |
Note: Data for the specific undecyl (C11) homolog may be limited; some properties are based on closely related benzalkonium chlorides.
Synthesis of Benzyldimethylundecylammonium Chloride
The synthesis of benzyldimethylundecylammonium chloride is achieved through a classic quaternization reaction, a type of N-alkylation. The process involves the reaction of a tertiary amine, specifically N,N-dimethylundecylamine, with benzyl chloride.[5][6]
The reaction is typically conducted in a solvent such as isopropanol or toluene at elevated temperatures (e.g., 60-100°C) with constant stirring to ensure a homogenous reaction mixture.[5][6] The nucleophilic nitrogen of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. Post-reaction, the product is often purified through filtration and washing to remove unreacted starting materials and impurities.[5] For high-purity applications, using distilled benzyl chloride is preferable to remove byproducts like benzaldehyde that can form during storage.[7]
Caption: General workflow for the synthesis of benzyldimethylundecylammonium chloride.
Mechanism of Antimicrobial Action
The efficacy of benzyldimethylundecylammonium chloride as a biocide is primarily due to its ability to disrupt microbial cell membranes.[1][3] While the precise mechanism has not been fully elucidated, it is understood to be a multi-step process driven by the compound's cationic and amphipathic nature.[8]
-
Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head group is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer membrane of Gram-negative bacteria.[8][9] This initial binding concentrates the compound at the cell surface.
-
Hydrophobic Interaction and Membrane Penetration: The long, hydrophobic undecyl alkyl chain penetrates and intercalates into the lipid bilayer of the cytoplasmic membrane.[10] This insertion disrupts the highly ordered structure of the membrane.[11][12]
-
Membrane Disorganization and Leakage: The disruption of intermolecular interactions within the membrane leads to a loss of structural integrity and fluidity.[11][13] This compromises the membrane's function as a selective barrier, causing the leakage of essential low-molecular-weight intracellular constituents, such as potassium ions and nucleotides.[3][14]
-
Cell Lysis and Death: The extensive loss of cellular contents and the degradation of proteins and nucleic acids, potentially through the inactivation of key enzymes, ultimately lead to cell lysis and death.[3][12] Studies on Pseudomonas fluorescens exposed to a related compound showed significant changes in cell surface hydrophobicity, membrane permeabilization, and visible wrinkling and deformation of the cell membrane under electron microscopy.[14]
Caption: Mechanism of action for benzyldimethylundecylammonium chloride against bacteria.
Core Applications in Science and Industry
The potent biocidal and surfactant properties of benzyldimethylundecylammonium chloride underpin its use across diverse fields.
-
Disinfectants and Antiseptics: It is a key active ingredient in disinfectants for hospital surfaces, industrial cleaning, and personal hygiene products like hand sanitizers and wet wipes.[5] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][9] It has demonstrated effectiveness against antibiotic-resistant strains such as MRSA.
-
Pharmaceutical Formulations: It serves as a preservative in pharmaceutical products, particularly in ophthalmic, nasal, and otic solutions, to prevent microbial contamination. It is also investigated as an absorption enhancer in topical drug delivery systems.
-
Industrial Processes: In the textile industry, it is used as a softener, antistatic agent, and emulsifier. Its cationic nature also makes it useful as a phase transfer catalyst in organic synthesis.[2]
-
Research and Analysis: High-purity grades of benzyldimethylundecylammonium chloride and its homologs are used as analytical reference standards for quality control in food products, milk, and pharmaceutical preparations using chromatographic techniques. It has also been used as a spreading agent for visualizing proteoglycans in electron microscopy.[]
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification and quantification of benzyldimethylundecylammonium chloride and other QACs in commercial products and environmental samples.[][16] The method's speed and reproducibility make it ideal for routine quality control.[]
Generalized Protocol for HPLC Analysis of Benzalkonium Chlorides
This protocol provides a representative framework. Method optimization and validation are critical for specific matrices and regulatory requirements.
-
Standard and Sample Preparation:
-
Prepare a stock solution of high-purity benzyldimethylundecylammonium chloride reference standard in the mobile phase or a suitable solvent (e.g., methanol/water mixture).
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).
-
Accurately weigh or pipette the sample containing the analyte.
-
Extract the analyte using a suitable solvent, potentially employing ultrasonication.[17]
-
Filter the sample extract through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group shows strong absorbance (e.g., ~214 nm or ~262 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of benzyldimethylundecylammonium chloride in the sample by interpolating its peak area from the calibration curve.
-
Toxicology and Safety Profile
While effective as a biocide, benzyldimethylundecylammonium chloride requires careful handling due to its potential health and environmental effects. It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[18][19][20]
Table 2: GHS Hazard Classification for Related Benzalkonium Chlorides
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [18][19] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [18][19] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [18][19] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [18][19] |
Ingestion can lead to burning sensations, and in severe cases, circulatory and respiratory failure.[21] Chronic exposure to QACs, in general, has raised concerns, with some animal studies suggesting potential impacts on reproductive and immune function, highlighting the need for ongoing research and appropriate safety measures.[22] Environmentally, it is very toxic to aquatic organisms, and its release into the environment must be avoided.[20][23]
Conclusion
Benzyldimethylundecylammonium chloride stands as a significant quaternary ammonium compound, valued for its potent antimicrobial activity and surfactant properties. Its mechanism of action, centered on the catastrophic disruption of microbial cell membranes, makes it a highly effective ingredient in disinfectants, antiseptics, and preservatives. Understanding its synthesis, physicochemical properties, and analytical quantification methods is essential for its effective and safe application in pharmaceutical development, industrial processes, and scientific research. As with all biocidal agents, a thorough appreciation of its toxicological profile is paramount to ensure safe handling and minimize environmental impact.
References
- BENZYLDIMETHYLDECYLAMM... (n.d.). Google Cloud.
- Yin, I. X., et al. (2020). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC.
- Jana, S., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Nature.
- Gerba, C. P. (2014). Quaternary Ammonium Biocides: Efficacy in Application. PMC - NIH.
- Quaternary ammonium cation (n.d.). Wikipedia.
- Quaternary ammonium compounds QACs action as antiseptics and disinfectants (2025). YouTube.
- N-alkyl ethylbenzyl dimethyl ammonium (C12-C14) - PubChem (n.d.). NIH.
- Dodecyl Dimethyl Benzyl Ammonium Chloride (n.d.). Niran Chemical.
- Benzyldimethyltetradecylammoni... (n.d.). BOC Sciences.
- CAS 1875-92-9 (benzyldimethylammonium chloride) (n.d.). BOC Sciences.
- Chemical Safety Data Sheet MSDS / SDS - Benzyldimethylstearylammonium Chloride (2026). ChemicalBook.
- Teixeira-Santos, R., et al. (2011). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. PubMed.
- BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE (n.d.). Ataman Kimya.
- Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740 (n.d.). PubChem.
- High-Purity Benzyldimethyloctadecylammonium Chloride for Accurate Analysis (n.d.). HPC Standards.
- D7-Benzyldimethyldodecylammonium chloride | 1X10MG | C21H31ClD7N (n.d.). HPC Standards.
- BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE (n.d.). CAMEO Chemicals.
- Benzylhexyldimethylammonium chloride | C15H26ClN | CID 23274630 (n.d.). PubChem.
- Alkylbenzyldimethylammonium chloride for synthesis (n.d.). Sigma-Aldrich.
- ALKYL DIMETHYL BENZYL AMMONIUM CHLORIDE (C12-C14) (n.d.). Inxight Drugs.
- Benzalkonium chloride (n.d.). Wikipedia.
- Hrubec, T. C., et al. (2021). Altered toxicological endpoints in humans from common quaternary ammonium compound disinfectant exposure. PMC.
- The method for preparing alkyl dimethyl benzyl ammonium chloride (n.d.). Google Patents.
- Benzyldimethylhexadecylammon... (n.d.). Datasheet.
- Method for preparing fat alkyl dimethyl benzyl ammonium chloride (n.d.). Google Patents.
- Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. PMC.
- Lee, J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC.
Sources
- 1. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylbenzyldimethylammonium chloride for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC), Lauryl Dimethyl Benzyl Ammonium Chloride | Niran Chemical [niranchemical.com]
- 6. CN102807494A - Method for preparing fat alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]
- 7. CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]
- 8. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALKYL DIMETHYL BENZYL AMMONIUM CHLORIDE (C12-C14) [drugs.ncats.io]
- 12. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 13. N-alkyl ethylbenzyl dimethyl ammonium (C12-C14) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpc-standards.com [hpc-standards.com]
- 17. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzylhexyldimethylammonium chloride | C15H26ClN | CID 23274630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. Altered toxicological endpoints in humans from common quaternary ammonium compound disinfectant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hpc-standards.com [hpc-standards.com]
